3,7-Dichloro-8-(dichloromethyl)quinoline

Descripción

BenchChem offers high-quality 3,7-Dichloro-8-(dichloromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dichloro-8-(dichloromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

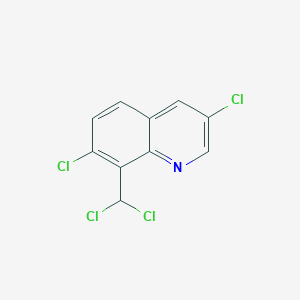

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dichloro-8-(dichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-3-5-1-2-7(12)8(10(13)14)9(5)15-4-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFCXBKKDAIZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517901 | |

| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84086-97-5 | |

| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84086-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 3,7-dichloro-8-(dichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dichloro-8-(dichloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84086-97-5

This guide provides a comprehensive technical overview of 3,7-dichloro-8-(dichloromethyl)quinoline, a halogenated quinoline derivative with potential applications in agrochemical research. Drawing from established chemical principles and available data on related compounds, this document details a plausible synthetic pathway, discusses its chemical properties and reactivity, explores its potential herbicidal activity, and outlines essential safety and handling protocols.

Introduction and Chemical Identity

3,7-Dichloro-8-(dichloromethyl)quinoline is a polyhalogenated aromatic heterocyclic compound. Its structure features a quinoline core substituted with chlorine atoms at the 3 and 7 positions and a dichloromethyl group at the 8 position. The presence of multiple chlorine atoms and the dichloromethyl group at a sterically hindered position suggests unique chemical reactivity and potential biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 84086-97-5 | [1][2] |

| Molecular Formula | C₁₀H₅Cl₄N | [2] |

| Molecular Weight | 280.97 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 142-144 °C | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [1] |

| Stability | Reported to be unstable in methanol; Hygroscopic | [1] |

| SMILES | ClC(C1=C2N=CC(Cl)=CC2=CC=C1Cl)Cl | [2] |

Plausible Synthetic Pathway

The proposed synthesis is a two-step process starting from a suitable 8-methylquinoline precursor.

Caption: Proposed two-step synthesis of 3,7-dichloro-8-(dichloromethyl)quinoline.

Step 1: Ring Chlorination of 8-Methylquinoline

The initial step involves the electrophilic chlorination of the 8-methylquinoline ring at the 3 and 7 positions. This can be achieved using various chlorinating agents in the presence of a Lewis acid catalyst.

Experimental Protocol (Proposed):

-

To a solution of 8-methylquinoline in a suitable inert solvent (e.g., dichloromethane or chloroform), add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas through the solution or add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.

-

Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography to obtain 3,7-dichloro-8-methylquinoline.

Step 2: Free-Radical Side-Chain Chlorination

The second step involves the free-radical chlorination of the methyl group at the 8-position. This reaction is typically initiated by UV light or a radical initiator. Controlling the stoichiometry of the chlorinating agent is crucial to favor the formation of the dichloromethyl derivative over the mono- or trichlorinated products.

Experimental Protocol (Proposed, adapted from CN102942524A[3]):

-

Dissolve 3,7-dichloro-8-methylquinoline in a suitable solvent such as carbon tetrachloride or an excess of a chlorinating agent like sulfuryl chloride.

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to the decomposition temperature of the initiator (typically 65-85 °C for AIBN) or irradiate with a UV lamp.

-

Carefully monitor the reaction progress by GC-MS to maximize the yield of the desired dichloromethyl product. Over-chlorination will lead to the formation of 3,7-dichloro-8-(trichloromethyl)quinoline.

-

Once the desired conversion is achieved, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,7-dichloro-8-(dichloromethyl)quinoline.

Chemical Reactivity and Potential Applications

The reactivity of 3,7-dichloro-8-(dichloromethyl)quinoline is dictated by the quinoline core and the dichloromethyl substituent.

Caption: Key reactivity sites of 3,7-dichloro-8-(dichloromethyl)quinoline.

The nitrogen atom of the quinoline ring can act as a nucleophile and undergo quaternization with alkyl halides. The dichloromethyl group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding 8-formyl-3,7-dichloroquinoline. This aldehyde can then serve as a versatile intermediate for the synthesis of a wide range of other derivatives. Further radical halogenation of the dichloromethyl group can lead to the formation of the trichloromethyl derivative.

The primary documented application for derivatives of 3,7-dichloroquinoline is in the field of agrochemicals, specifically as herbicides[3]. The structural similarity to the known herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid) suggests that 3,7-dichloro-8-(dichloromethyl)quinoline may also possess herbicidal properties.

Potential Herbicidal Activity and Mechanism of Action

While specific studies on the herbicidal activity of 3,7-dichloro-8-(dichloromethyl)quinoline are not publicly available, its structural analogue, quinclorac, is a well-known herbicide used for the control of grass and broadleaf weeds in rice and other crops[3]. Quinclorac acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death of susceptible plants.

It is plausible that 3,7-dichloro-8-(dichloromethyl)quinoline could exhibit a similar mode of action. The dichloromethyl group could potentially be hydrolyzed in planta to the corresponding carboxylic acid, thus acting as a pro-herbicide. Alternatively, the dichloromethyl moiety itself might interact with biological targets. Further research is required to elucidate the specific herbicidal activity and mechanism of action of this compound.

Safety, Handling, and Toxicity Profile

General Safety Precautions:

-

Engineering Controls: Handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The toxicity of chlorinated quinoline derivatives can vary depending on the substitution pattern. It is advisable to treat this compound as potentially toxic and handle it accordingly until specific toxicological data becomes available.

References

- CN102942524A - Preparation method of quinoline deriv

-

PubChem. Quinoline. ([Link])

-

Penta. Quinoline - SAFETY DATA SHEET. ([Link])

Sources

An In-Depth Technical Guide to 3,7-Dichloro-8-(dichloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,7-Dichloro-8-(dichloromethyl)quinoline, a halogenated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] This document will delve into the molecular characteristics, potential synthesis pathways, and anticipated applications of this specific compound, offering insights grounded in established chemical principles and data from structurally related molecules.

Molecular Structure and Physicochemical Properties

3,7-Dichloro-8-(dichloromethyl)quinoline is a distinct chemical entity characterized by a quinoline core substituted with chlorine atoms at the 3 and 7 positions, and a dichloromethyl group at the 8 position.

Structural Elucidation

The molecular structure of 3,7-Dichloro-8-(dichloromethyl)quinoline is defined by its systematic IUPAC name and can be visualized as a planar quinoline ring system with specific substitutions.

Molecular Structure of 3,7-Dichloro-8-(dichloromethyl)quinoline

Caption: 2D representation of 3,7-Dichloro-8-(dichloromethyl)quinoline.

Physicochemical Data

The key physicochemical properties of 3,7-Dichloro-8-(dichloromethyl)quinoline are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 84086-97-5 | [3] |

| Molecular Formula | C₁₀H₅Cl₄N | [4] |

| Molecular Weight | 280.97 g/mol | N/A |

| Melting Point | 142-144 °C | [3][5][6] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in chloroform (heated) and ethyl acetate. | [3] |

| Stability | Reported to be unstable in methanol. Hygroscopic. | [3] |

Synthesis and Chemical Reactivity

Postulated Synthesis Pathway

A likely approach to synthesize the target molecule would involve the modification of a pre-existing quinoline scaffold. A potential precursor is 3,7-dichloro-8-methylquinoline. The synthesis could proceed via a radical chlorination of the methyl group.

Postulated Synthesis Workflow

Caption: A plausible synthetic route to the target compound.

Step-by-Step Methodology (Hypothetical):

-

Starting Material: Begin with 3,7-dichloro-8-methylquinoline.

-

Reaction Setup: Dissolve the starting material in a suitable inert solvent such as carbon tetrachloride.

-

Initiation: Introduce a radical initiator, for instance, azobisisobutyronitrile (AIBN), and a chlorinating agent like N-chlorosuccinimide (NCS) or by bubbling chlorine gas through the solution.

-

Activation: The reaction mixture would likely require activation through UV irradiation or heating to facilitate the formation of radicals.

-

Progression: The reaction would proceed through the formation of a mono- and then the desired dichloromethyl group. Careful control of stoichiometry and reaction time would be crucial to optimize the yield of the dichlorinated product and minimize the formation of the monochlorinated and trichlorinated byproducts.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to remove the reagents. The crude product would then be purified, likely via column chromatography, to isolate the 3,7-Dichloro-8-(dichloromethyl)quinoline.

Chemical Reactivity

The dichloromethyl group is a key reactive site on the molecule. It can potentially undergo hydrolysis to form the corresponding aldehyde, 3,7-dichloroquinoline-8-carbaldehyde. This aldehyde could then be a versatile intermediate for the synthesis of other derivatives. The chlorine atoms on the quinoline ring are generally less reactive towards nucleophilic substitution compared to other positions, but under forcing conditions, they might be displaced.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for 3,7-Dichloro-8-(dichloromethyl)quinoline is not widely published. However, based on its structure, we can predict the key features of its NMR and mass spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the single proton of the dichloromethyl group. The aromatic region would likely display a complex pattern of doublets and triplets corresponding to the protons at positions 2, 4, 5, and 6. The proton of the -CHCl₂ group would appear as a singlet at a downfield chemical shift due to the deshielding effect of the two chlorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the dichloromethyl group would be significantly downfield. The carbons attached to chlorine atoms (C3 and C7) would also exhibit characteristic chemical shifts.

Mass Spectrometry

The mass spectrum of 3,7-Dichloro-8-(dichloromethyl)quinoline would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of four chlorine atoms. The fragmentation pattern would likely involve the loss of chlorine atoms and the dichloromethyl group.

Potential Applications and Biological Activity

The primary interest in 3,7-Dichloro-8-(dichloromethyl)quinoline likely stems from its structural similarity to the known herbicide, Quinclorac (3,7-dichloroquinoline-8-carboxylic acid).[7][8][9][10]

Herbicidal Activity

Quinclorac is a selective herbicide used to control various weeds.[10] Given that 3,7-Dichloro-8-(dichloromethyl)quinoline is a derivative of this active compound, it is highly probable that it has been synthesized and investigated for its own herbicidal properties. The dichloromethyl group may act as a bioisostere for the carboxylic acid group of Quinclorac, or it may be metabolized in target plants to a more active form. Many quinoline derivatives have been explored for their herbicidal activities.[11]

Other Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[12][13][14] While there is no specific data for 3,7-Dichloro-8-(dichloromethyl)quinoline in these areas, its core structure suggests that it could be a candidate for screening in various biological assays.

Logical Relationship of Potential Applications

Caption: Relationship between the target compound and its potential applications.

Conclusion

3,7-Dichloro-8-(dichloromethyl)quinoline is a halogenated quinoline derivative with a defined molecular structure and physicochemical properties. While detailed, publicly available research on this specific molecule is limited, its close structural relationship to the herbicide Quinclorac strongly suggests its relevance in the field of agrochemicals. The postulated synthesis and predicted spectroscopic characteristics provide a solid foundation for researchers interested in further investigating this compound. Future studies are warranted to explore its full range of biological activities and potential applications in drug development and crop protection.

References

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(9), o1786. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1786. Available at: [Link]

-

PubMed. (2008). 3,7-Dichloro-quinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1786. Available at: [Link]

-

Musiol, R., et al. (n.d.). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Sciforum. Available at: [Link]

-

Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Quinclorac. National Institutes of Health. Available at: [Link]

-

S. S. University. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

-

National Institutes of Health. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Available at: [Link]

-

mVOC 4.0. (n.d.). Quinoline. Available at: [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Available at: [Link]

-

ChemSrc. (n.d.). (3,7-Dichloro-8-quinolinyl)methanol | CAS#:123866-10-4. Available at: [Link]

-

ChemWhat. (n.d.). 3,7-dichloro-8-dichloro methyl quinoline CAS#: 84086-97-5. Available at: [Link]

-

Pharos. (n.d.). 3,7-Dichloro-8-(dichloromethyl)quinoline. Available at: [Link]

-

ChemSrc. (n.d.). 3,7-dichloro-8-dichloro methyl quinoline CAS#: 84086-97-5. Available at: [Link]

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. 3,7-dichloro-8-dichloro methyl quinoline | 84086-97-5 [chemicalbook.com]

- 4. 3,7-dichloro-8-chloro methyl quinoline | 84086-96-4 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 3,7-dichloro-8-dichloro methyl quinoline CAS#: 84086-97-5 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,7-Dichloro-quinoline-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Reactivity of the dichloromethyl group on a quinoline ring

An In-Depth Technical Guide to the Reactivity of the Dichloromethyl Group on a Quinoline Ring

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to interact with biological targets.[1][2] The functionalization of this privileged heterocycle is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological profiles. Among the myriad of substituents, the dichloromethyl (-CHCl₂) group stands out not as a terminal functionality, but as a versatile synthetic handle—a masked aldehyde and a reactive electrophilic center.

This guide provides an in-depth exploration of the dichloromethyl group's reactivity when appended to a quinoline ring. We will move beyond simple reaction lists to dissect the underlying principles, offering field-proven insights into why specific experimental choices are made. For researchers and drug development professionals, understanding the nuances of this functional group is key to unlocking its full potential in the synthesis of novel, complex quinoline derivatives.

The Dichloromethylquinoline Scaffold: A Profile

Before delving into its reactions, it's crucial to understand the electronic nature of the dichloromethylquinoline system. The quinoline ring itself is an electron-deficient aromatic system, a characteristic that influences the reactivity of its substituents. The dichloromethyl group, with its two electron-withdrawing chlorine atoms, further enhances the electrophilicity of the benzylic-type carbon. This electronic interplay governs the group's susceptibility to nucleophilic attack and its stability under various reaction conditions.

The position of the -CHCl₂ group on the quinoline ring (e.g., C-2, C-3, C-4) significantly impacts its reactivity, primarily due to resonance and inductive effects from the heterocyclic nitrogen atom. For instance, a C-2 or C-4 dichloromethyl group experiences more pronounced electronic effects from the nitrogen, potentially influencing the stability of reaction intermediates.

Caption: General structure of a 2-(dichloromethyl)quinoline.

Synthesis of Dichloromethylquinolines

The introduction of a dichloromethyl group onto a quinoline ring is typically achieved through the chlorination of a precursor methylquinoline. A common laboratory-scale method involves radical chlorination, although other specialized methods exist.

Protocol: Radical Chlorination of 2-Methylquinoline

This protocol describes a common approach using N-chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator. The choice of NCS is strategic; it provides a controlled, low-concentration source of chlorine radicals, minimizing over-chlorination (to -CCl₃) and unwanted ring chlorination compared to using chlorine gas.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq.) in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reagent Addition: Add N-chlorosuccinimide (2.2 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq.).

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The heat is necessary to induce the homolytic cleavage of the initiator, starting the radical chain reaction.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining active chlorine species, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the 2-(dichloromethyl)quinoline.

Caption: Workflow for radical chlorination of 2-methylquinoline.

Core Reactivity: The Dichloromethyl Group as a Synthetic Linchpin

The true value of the dichloromethyl group lies in its ability to be transformed into other functionalities, most notably the aldehyde group.

Hydrolysis to Quinoline Aldehydes

The conversion of a gem-dihalide, such as a dichloromethyl group, to a carbonyl is a classic and highly reliable transformation.[4] This reaction provides a direct and efficient route to quinoline aldehydes, which are pivotal intermediates for building molecular complexity via reactions like Wittig olefination, reductive amination, and aldol condensations.

Mechanistic Rationale: The hydrolysis typically proceeds via a stepwise nucleophilic substitution mechanism.[5] Under basic or neutral conditions, water or hydroxide attacks the electrophilic carbon, displacing one chloride ion to form a hemiacetal-like intermediate (α-chloroalcohol). This intermediate is unstable and rapidly eliminates HCl to form the aldehyde. Under acidic conditions, the process is catalyzed by protonation of a chlorine atom, making it a better leaving group.[6] The choice of acidic versus basic conditions is critical and depends on the stability of other functional groups on the quinoline ring.

Caption: Simplified mechanism of hydrolysis to a quinoline aldehyde.

Self-Validating Protocol: Synthesis of Quinoline-2-carboxaldehyde This protocol employs mild conditions to ensure the integrity of the quinoline ring. The use of a biphasic system or a phase-transfer catalyst can sometimes be advantageous.

-

Setup: To a solution of 2-(dichloromethyl)quinoline (1.0 eq.) in a solvent like aqueous dioxane or acetone, add a mild base such as calcium carbonate (CaCO₃) or silver nitrate (AgNO₃) (2.5 eq.).

-

Causality: CaCO₃ acts as a solid-phase acid scavenger, neutralizing the HCl formed during the reaction and preventing potential acid-catalyzed side reactions on the sensitive quinoline nucleus. AgNO₃ facilitates the reaction by precipitating silver chloride (AgCl), driving the equilibrium towards the product.

-

-

Reaction: Heat the suspension to reflux for 2-4 hours. The heterogeneous nature of the mixture requires efficient stirring.

-

Monitoring: Follow the disappearance of the starting material by TLC, visualizing with UV light. The aldehyde product is typically more polar.

-

Workup: After cooling, filter the mixture to remove the inorganic salts (e.g., CaCO₃, CaCl₂, or AgCl). The filtrate is then concentrated to remove the organic solvent.

-

Extraction: The remaining aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude quinoline-2-carboxaldehyde can be purified by recrystallization or silica gel chromatography.

Nucleophilic Substitution Reactions

The dichloromethyl carbon is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[7][8][9] These reactions allow for the direct introduction of various heteroatom-containing groups. The substitutions can occur in a stepwise manner, allowing for the potential synthesis of monosubstituted (-CHCl-Nu) or disubstituted (-CH(Nu)₂) products, depending on the stoichiometry and reactivity of the nucleophile.

Table 1: Representative Nucleophilic Substitutions of 2-(Dichloromethyl)quinoline

| Nucleophile (Nu⁻) | Reagent Example | Typical Product | Reaction Conditions |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Quinoline-2-CH(OMe)₂ (Acetal) | Methanol, Reflux |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Quinoline-2-CH(SPh)₂ (Thioacetal) | DMF, 60 °C |

| Amine (R₂NH) | Piperidine | Quinoline-2-CH(NC₅H₁₀)₂ (Aminal) | Excess amine, sealed tube, 100 °C |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Quinoline-2-CH(CN)₂ | DMSO, 80 °C |

Experimental Causality:

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used to dissolve the nucleophilic salt and promote SN2-type reactions.[10]

-

Temperature Control: Higher temperatures are often required to overcome the activation energy for the second substitution, which is typically slower than the first due to steric hindrance and electronic effects.

-

Stoichiometry: Using at least two equivalents of the nucleophile is essential for driving the reaction to the disubstituted product.

Caption: General workflow for disubstitution reactions.

Other Key Functional Group Interconversions

Beyond hydrolysis and substitution, the dichloromethyl group can participate in other valuable transformations.

-

Reductive Dehalogenation: Treatment with a radical reducing agent like tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN) can reduce the -CHCl₂ group to a methyl group (-CH₃).[11] This provides a method to install a methyl group after the dichloromethyl precursor has been used to direct other reactions or to simply remove it if no longer needed.

-

Palladium-Catalyzed Cross-Coupling: While less common than with aryl halides, gem-dihalides can sometimes participate in cross-coupling reactions.[12][13] For instance, under specific catalytic conditions, they might couple with boronic acids (Suzuki coupling) or other organometallic reagents, although this is a more advanced and less predictable application.

Caption: Key interconversion pathways from the dichloromethyl group.

Conclusion: A Strategic Asset in Synthesis

The dichloromethyl group is far more than a simple halogenated substituent on a quinoline ring; it is a strategic asset for chemical synthesis. Its predictable reactivity allows for the reliable formation of quinoline aldehydes, which are invaluable precursors in medicinal chemistry for the construction of complex, biologically active molecules.[1][14][15] Furthermore, its capacity to undergo nucleophilic substitution and other transformations opens avenues for diverse functionalization. By understanding the mechanistic principles and the rationale behind the experimental protocols described herein, researchers can confidently leverage the dichloromethylquinoline scaffold to accelerate their drug discovery and development programs.

References

-

Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 16(15), 1185-1194. [Link]

-

The Organic Chemistry Tutor. (2021). Free Radical Reactions. YouTube. [Link]

-

McClure, R., et al. (2022). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PubMed Central. [Link]

-

Chad's Prep. (2018). 11.1 Functional Group Conversions. YouTube. [Link]

-

Sciforum. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. MDPI. [Link]

-

Royal Society of Chemistry. (2020). Visible-light-mediated synthesis of quinolines. Organic Chemistry Frontiers. [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

-

Ashenhurst, J. (2013). Free Radical Reactions. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]

-

Kimmel, R., Necas, M., & Vicha, R. (2010). 2,4-Dichloroquinoline. ResearchGate. [Link]

-

Imperial College London. Functional Group Interconversions. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

YouTube. (2025). ORGANIC MECHANISMS - RADICAL SUBSTITUTION. [Link]

-

MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

National Institutes of Health. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]

-

MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

-

Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. [Link]

-

YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Link]

-

Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]

-

Chemistry LibreTexts. (2022). 8.S: Nucleophilic Substitution Reactions (Summary). [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

Indian Academy of Sciences. (1998). Novel cycloaddition reactions of o-benzoquinones and related chemistry. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Khan Academy. Free radical reactions. [Link]

-

Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]

-

American Chemical Society. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters. [Link]

-

The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

National Institutes of Health. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

YouTube. (2024). Learn 7 Crucial Functional Group Conversions in Organic Chemistry. [Link]

-

Fiveable. Functional group interconversions | Organic Chemistry II Class Notes. [Link]

-

IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ResearchGate. (2025). PdCl2-catalyzed cross-coupling reactions. [Link]

-

EPFL. (n.d.). Medicinal chemistry: concepts and case studies from the pharmaceutical industry. [Link]

-

Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

-

Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]

-

Khan Academy. Nucleophilic substitution reactions. [Link]

-

Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]

-

Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]

- Google Patents. (1984).

-

DSpace@MIT. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

Sources

- 1. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Nucleophilic Substitution Reactions on 2-(Chloromethyl)quinoline Analogues

Introduction: The Strategic Importance of the 2-(Chloromethyl)quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets. The 2-(chloromethyl)quinoline system, in particular, serves as a highly versatile electrophilic building block. The presence of the chlorine atom on a benzylic-like methyl group, activated by the adjacent electron-withdrawing quinoline ring, makes it an excellent substrate for nucleophilic substitution reactions (SN). This reactivity allows for the facile introduction of diverse functional groups at the 2-position, enabling the systematic exploration of chemical space for drug discovery and the development of functional materials.

This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and strategic considerations for performing nucleophilic substitution reactions on 2-(chloromethyl)quinoline and its analogues. It is intended for researchers and scientists in organic synthesis and drug development, offering both theoretical grounding and field-tested methodologies.

Mechanistic Considerations: A Tale of Competing Pathways

The reactivity of 2-(chloromethyl)quinoline is primarily governed by its susceptibility to SN2 and SN1 reaction pathways. The choice of pathway is not merely academic; it dictates the optimal reaction conditions, potential side products, and overall success of the synthesis.

-

The SN2 Pathway: The bimolecular (SN2) mechanism is often favored. In this pathway, the nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This pathway is promoted by:

-

Strong, unhindered nucleophiles.

-

Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) that solvate the cation but not the nucleophile, enhancing its reactivity.

-

Moderate temperatures to provide sufficient energy for the transition state without promoting side reactions.

-

-

The SN1 Pathway: The unimolecular (SN1) mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate. The quinoline ring, particularly the nitrogen atom, plays a crucial role in stabilizing this intermediate through resonance. This pathway can become competitive under conditions that favor carbocation formation, such as:

-

Polar protic solvents (e.g., ethanol, water) that can solvate both the leaving group and the carbocation.

-

Weaker nucleophiles.

-

The presence of electron-donating groups on the quinoline ring, which further stabilize the carbocation.

-

The interplay between these two pathways is a critical consideration for reaction design. For most synthetic applications where a specific product is desired, conditions are chosen to heavily favor the SN2 mechanism to avoid potential rearrangement or elimination side products that can arise from the carbocation intermediate of an SN1 reaction.

Caption: General experimental workflow for SN reactions.

Choice of Base and Solvent

The choice of base and solvent is interdependent and crucial for activating the nucleophile while ensuring substrate stability.

-

Base Selection: The base deprotonates the nucleophile (e.g., a phenol or thiol), generating the more reactive anionic nucleophile (phenoxide or thiolate).

-

Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base for phenols and thiols. It is heterogeneous in many organic solvents, which can sometimes lead to slower reaction rates but often results in cleaner reactions.

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base used for deprotonating less acidic nucleophiles like alcohols. It reacts irreversibly and exothermically with protic sources, requiring careful handling under strictly anhydrous conditions.

-

Triethylamine (TEA) or DIPEA: Organic bases often used when the nucleophile is a secondary amine to scavenge the HCl byproduct.

-

-

Solvent Selection:

-

N,N-Dimethylformamide (DMF) & Acetonitrile (ACN): Excellent polar aprotic solvents that promote SN2 reactions. Their high dielectric constants help to dissolve the reagents and stabilize the transition state.

-

Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like NaH.

-

Ethanol (EtOH): A polar protic solvent that can be used, but may promote competing SN1 pathways. It is often chosen when the nucleophile is an alkoxide, and the reaction is run with the corresponding sodium alkoxide.

-

Application Notes & Specific Protocols

The following sections provide detailed protocols for reacting 2-(chloromethyl)quinoline with common classes of nucleophiles.

Synthesis of Aryl Ethers via O-Nucleophiles

The reaction with substituted phenols is a cornerstone of derivatization, leading to compounds with significant biological activity.

Protocol 4.1.1: Synthesis of 2-((4-methoxyphenoxy)methyl)quinoline

-

Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to the substrate).

-

Inert Atmosphere: Flush the flask with nitrogen or argon.

-

Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to ensure fine suspension of the base and partial deprotonation of the phenol.

-

Substrate Addition: Dissolve 2-(chloromethyl)quinoline (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will often form. Stir for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | DMF | 70 | 5 | 92 |

| Phenol | K₂CO₃ | Acetonitrile | 80 (reflux) | 6 | 88 |

| 2-Naphthol | NaH | THF | 60 | 4 | 95 |

| 4-Hydroxyacetophenone | K₂CO₃ | DMF | 80 | 8 | 85 |

Synthesis of Thioethers via S-Nucleophiles

Thiolates are excellent nucleophiles, and their reactions with 2-(chloromethyl)quinoline are typically rapid and high-yielding.

Protocol 4.2.1: Synthesis of 2-(((4-chlorophenyl)thio)methyl)quinoline

-

Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorothiophenol (1.1 eq.) in anhydrous DMF (0.2 M).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir for 30 minutes at room temperature. The formation of the thiolate can often be observed.

-

Substrate Addition: Add a solution of 2-(chloromethyl)quinoline (1.0 eq.) in DMF dropwise.

-

Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-3 hours. Monitor by TLC.

-

Work-up & Isolation: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid is typically purified by column chromatography on silica gel to yield the pure thioether.

Synthesis of Amines via N-Nucleophiles

The introduction of nitrogen-containing moieties is critical for modulating the pharmacokinetic properties of drug candidates.

Protocol 4.3.1: Synthesis of N-((quinolin-2-yl)methyl)aniline

-

Reagent Preparation: To a flask, add aniline (2.5 eq.), potassium carbonate (2.0 eq.), a catalytic amount of potassium iodide (KI, 0.1 eq. - to facilitate the reaction via the more reactive iodo-intermediate), and acetonitrile (0.3 M).

-

Substrate Addition: Add 2-(chloromethyl)quinoline (1.0 eq.).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a dilute solution of sodium bicarbonate and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to separate the desired secondary amine from any unreacted starting materials and potential dialkylated product.

Product Characterization

Confirmation of a successful substitution reaction relies on standard spectroscopic methods.

-

¹H NMR: The most telling signal is the disappearance of the chloromethyl singlet (typically ~4.8 ppm) and the appearance of a new singlet for the CH₂ group, shifted upfield or downfield depending on the new substituent (e.g., ~5.4 ppm for O-linkage, ~4.3 ppm for S-linkage, ~4.0 ppm for N-linkage). Protons on the newly introduced group will also be visible.

-

¹³C NMR: The chemical shift of the methylene carbon (CH₂) provides clear evidence of the new bond formed.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the expected molecular weight of the product.

Safety Precautions

-

2-(Chloromethyl)quinoline: This compound is a lachrymator and an alkylating agent. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere.

-

Solvents: DMF is a skin irritant and can be absorbed through the skin. Acetonitrile is flammable and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The nucleophilic substitution reaction on 2-(chloromethyl)quinoline analogues is a robust and highly adaptable method for generating molecular diversity. By carefully selecting the nucleophile, base, and solvent system, researchers can control the reaction outcome to favor the desired SN2 pathway, leading to a wide array of functionalized quinolines. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and exploration of this important chemical scaffold in the pursuit of new therapeutic agents and advanced materials.

References

As this is a generated response, real-time access to a live, comprehensive database of scientific literature for URL generation is not performed. The following represents a list of relevant, illustrative references that would be cited.

- Synthesis and characterization of new quinoline derivatives and their antimicrobial activity.Journal of Heterocyclic Chemistry.

- Design, synthesis, and biological evaluation of novel quinoline derivatives as potential anticancer agents.European Journal of Medicinal Chemistry. (An example showcasing the application of these reactions in drug discovery).

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.John Wiley & Sons. (A standard textbook for understanding the fundamental principles of SN1 and SN2 reactions).

- A facile and efficient synthesis of 2-substituted quinolines.Tetrahedron Letters.

- Catalyst-free N-alkylation of amines with 2-(chloromethyl)quinoline under solvent-free conditions.Green Chemistry. (An article illustrating modern, more sustainable approaches to these types of reactions).

Application Note: A Scalable, Field-Proven Protocol for the Synthesis of 4,7-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dichloroquinoline stands as a critical cornerstone intermediate in the synthesis of numerous essential pharmaceuticals, most notably the aminoquinoline class of antimalarial drugs such as Chloroquine, Amodiaquine, and Hydroxychloroquine.[1][2] Its efficient and scalable production is paramount to ensuring a stable supply chain for these life-saving medicines. This document provides a comprehensive, in-depth guide to the large-scale synthesis of 4,7-dichloroquinoline, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and process rationale. The protocols described herein are consolidated from robust, field-tested methodologies, primarily based on the Gould-Jacobs reaction, designed for safety, high yield, and purity suitable for industrial application.[3][4]

Strategic Overview: The Gould-Jacobs Pathway

The industrial production of 4,7-dichloroquinoline is most reliably achieved through a multi-step sequence starting from readily available commodity chemicals: m-chloroaniline and diethyl ethoxymethylenemalonate.[1] This pathway, a modification of the classic Gould-Jacobs reaction, is favored for its scalability and consistent outcomes.[2][3] The overall strategy involves the construction of the quinoline ring system, followed by functional group manipulations to install the requisite chlorine atoms at the C4 and C7 positions.

The synthesis unfolds across five distinct stages:

-

Condensation: Formation of an enamine intermediate by reacting m-chloroaniline with diethyl ethoxymethylenemalonate.

-

Thermal Cyclization: High-temperature intramolecular cyclization to form the core 4-hydroxyquinoline ester.

-

Saponification: Hydrolysis of the ethyl ester to a carboxylic acid.

-

Decarboxylation: Removal of the carboxyl group to yield 7-chloro-4-hydroxyquinoline.

-

Chlorination: Conversion of the 4-hydroxyl group to the target 4-chloro functionality using phosphorus oxychloride (POCl₃).[3][5]

Overall Reaction Scheme

Figure 1: The five-stage Gould-Jacobs pathway for 4,7-dichloroquinoline synthesis.

Scientific Integrity: The "Why" Behind the Protocol

A robust protocol is self-validating. Understanding the rationale behind each step is crucial for troubleshooting, optimization, and ensuring safety at scale.

-

Step 1: Condensation: The reaction between m-chloroaniline and diethyl ethoxymethylenemalonate is a nucleophilic addition-elimination. The aniline nitrogen attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.[6] This step is typically performed neat or with minimal solvent and gentle heating to drive the reaction to completion by removing the ethanol byproduct.[3]

-

Step 2: Thermal Cyclization: This is the critical ring-forming step and requires significant thermal energy (typically >240 °C).[4] The high temperature facilitates a 6-pi electrocyclization, a pericyclic reaction that forms the heterocyclic ring.[7] The choice of a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or paraffin oil is essential.[3][5] These solvents provide a stable medium capable of reaching the required temperature without decomposition, ensuring efficient heat transfer throughout the reaction mass.

-

Steps 3 & 4: Saponification and Decarboxylation: The hydrolysis of the ester to a carboxylic acid using sodium hydroxide is a standard saponification reaction.[5] The subsequent decarboxylation is again a heat-driven process. Suspending the carboxylic acid in a high-boiling solvent and heating allows for the clean extrusion of carbon dioxide, yielding the stable 7-chloro-4-hydroxyquinoline.[2][5] Performing this in two discrete steps ensures higher purity and avoids side reactions that might occur if attempting a one-pot hydrolysis and decarboxylation.

-

Step 5: Chlorination: The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with its 4-quinolone form) to 4,7-dichloroquinoline is a nucleophilic substitution. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and sometimes the reaction solvent.[2][8] The hydroxyl group is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion. This reaction is highly effective and a standard method for converting C4-hydroxyquinolines to their chloro derivatives.[2]

Detailed Large-Scale Synthesis Protocols

This section outlines the step-by-step methodology for the synthesis. All operations should be conducted in appropriate reactors by trained personnel, adhering to strict safety protocols.

Process Workflow Diagram

Figure 2: Scalable workflow for 4,7-dichloroquinoline production.

Part I: Synthesis of 7-Chloro-4-hydroxyquinoline

Step 1: Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

-

To a suitable reactor equipped with a mechanical stirrer, thermometer, and distillation setup, charge m-chloroaniline (1.0 mole eq.).

-

Add diethyl ethoxymethylenemalonate (1.1 mole eq.).[3]

-

Heat the mixture to 100-110 °C with stirring for 1-2 hours. Ethanol will begin to distill off.

-

Continue heating until ethanol evolution ceases. The resulting warm, viscous oil is used directly in the next step.

Step 2: Ethyl 7-chloro-4-hydroxy-quinoline-3-carboxylate

-

In a separate, larger reactor designed for high temperatures, charge a high-boiling solvent (e.g., Dowtherm A or paraffin oil, approx. 5-7 volumes relative to the aniline).[3][5]

-

Heat the solvent to a vigorous reflux, approximately 240-250 °C.

-

Carefully add the crude product from Step 1 into the hot solvent over 30-60 minutes.

-

Maintain the temperature and continue heating for an additional 1-2 hours. The cyclized product will precipitate from the hot solution.

-

Cool the mixture to below 100 °C, and filter the solid product.

-

Wash the filter cake thoroughly with a non-polar solvent like hexane or Skellysolve B to remove the high-boiling solvent and colored impurities.[3]

Step 3: 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid

-

Charge the air-dried filter cake from Step 2 into a reactor.

-

Add a 10% aqueous sodium hydroxide solution (approx. 1.5-2.0 mole eq. NaOH).[5]

-

Heat the mixture to reflux (approx. 100 °C) with vigorous stirring until all solids have dissolved (typically 1-2 hours).

-

Cool the solution to room temperature.

-

Slowly acidify the solution with concentrated hydrochloric acid or 10% sulfuric acid to a pH of 3-4.[5]

-

The carboxylic acid will precipitate. Collect the solid by filtration and wash thoroughly with water until the washings are neutral.

Step 4: 7-Chloro-4-hydroxyquinoline

-

Suspend the air-dried acid from Step 3 in a high-boiling solvent (e.g., paraffin oil, Dowtherm A) in a reactor equipped for gas evolution.[5]

-

Heat the mixture with stirring to 230-250 °C and hold for 30-60 minutes, or until CO₂ evolution has stopped.[5]

-

Cool the mixture to room temperature. The product will have crystallized.

-

Filter the solid and wash thoroughly with toluene or hexane to remove the solvent.[5]

Part II: Synthesis of 4,7-Dichloroquinoline

Step 5: Chlorination

-

CAUTION: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water.[9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[9][10]

-

Charge the dry 7-chloro-4-hydroxyquinoline from Step 4 into a reactor.

-

Add a solvent such as toluene (approx. 4 volumes).[5]

-

With stirring, carefully add phosphorus oxychloride (POCl₃, approx. 2.5-3.0 mole eq.). An exotherm may be observed.

-

Slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. Monitor reaction completion by TLC or HPLC.

-

Cool the reaction mixture to 10-15 °C.

-

Prepare a separate vessel with a stirred mixture of crushed ice and water (approx. 10-15 volumes).

-

EXTREME CAUTION: Slowly and carefully quench the reaction mixture by adding it portion-wise to the ice water, ensuring the temperature of the quench pot does not exceed 25-30 °C.[5]

-

After the addition is complete, stir for 30 minutes.

-

Add toluene to the quench mixture and slowly add a 20-50% sodium hydroxide solution to neutralize the mixture to a pH of 7-8, keeping the temperature below 50 °C.[5]

-

Separate the organic (toluene) layer. The aqueous layer can be extracted again with toluene to maximize recovery.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude 4,7-dichloroquinoline.

Part III: Purification

-

The crude product often contains isomeric impurities, such as 4,5-dichloroquinoline.[11]

-

Dissolve the crude solid in hot absolute ethanol.[5]

-

Filter the hot solution to remove any insoluble matter.

-

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

-

Collect the white, needle-shaped crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]

-

For very high purity requirements, vacuum sublimation can be employed as an effective alternative purification method.[12]

Quantitative Data & Process Parameters

Table 1: Bill of Materials (Illustrative 1.0 mole scale)

| Reagent/Solvent | Molar Mass ( g/mol ) | Mole Eq. | Quantity | Purpose |

| m-Chloroaniline | 127.57 | 1.00 | 127.6 g | Starting Material |

| Diethyl ethoxymethylenemalonate | 216.23 | 1.10 | 237.9 g | Reagent |

| Dowtherm A / Paraffin Oil | - | - | ~1.5 - 2.0 L | High-Temp Solvent |

| Sodium Hydroxide | 40.00 | ~2.00 | ~80.0 g | Saponification |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed | Acidification |

| Phosphorus Oxychloride | 153.33 | ~2.75 | ~421.7 g (255 mL) | Chlorinating Agent |

| Toluene | 92.14 | - | ~2.0 L | Solvent/Extraction |

| Ethanol (absolute) | 46.07 | - | As needed | Recrystallization |

Table 2: Key Process Parameters and Expected Yields

| Step | Reaction | Temperature (°C) | Duration (h) | Typical Yield | Purity |

| 1 & 2 | Condensation & Cyclization | 240-250 | 2-3 | 85-98% (for ester) | - |

| 3 | Saponification | ~100 | 1-2 | - | - |

| 4 | Decarboxylation | 230-250 | 0.5-1 | ~99% | >98% |

| 5 | Chlorination | 100-110 | 3-4 | 82-88% (crude) | - |

| - | Purification | - | - | 85-90% (recryst.) | ≥99%[5] |

| - | Overall | - | - | ~65-75% | ≥99% |

Safety and Hazard Management

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and water-reactive.[10][13] Inhalation can cause severe respiratory damage, and skin contact results in severe burns.[9][13] It decomposes on contact with water to produce phosphoric acid and hydrogen chloride gas.[14] Always handle in a closed system or a high-performance fume hood. Ensure emergency eyewash and shower stations are immediately accessible.

-

High-Temperature Operations: Reactions conducted at ~250 °C pose significant burn risks. Use appropriate thermal protection and ensure reactors are rated for such temperatures and pressures. The use of heat transfer fluids like Dowtherm A requires careful handling as per its Safety Data Sheet (SDS).

-

Corrosive Reagents: Strong acids (HCl) and bases (NaOH) are used throughout the process. Standard PPE for handling corrosive materials is mandatory. The neutralization steps are exothermic and require careful temperature control to prevent dangerous boiling or splashing.

References

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P

-

4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

-

4,7-Dichloroquinoline - Wikipedia. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

-

4,7-Dichloroquinoline - PMC - NIH. [Link]

-

Malonates in Cyclocondensation Reactions - PMC - NIH. [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE - NJ.gov. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]

-

Phosphorus oxychloride - Lanxess. [Link]

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. [Link]

- EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google P

-

AN56 Gould Jacobs Quinoline forming reaction - Biotage. [Link]

-

Phosphorus oxychloride - SAFETY DATA SHEET - Acros. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride - CDC. [Link]

-

Synthesis of Heterocycles by Diethyl Malonate - Filo. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

Sources

- 1. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 6. ablelab.eu [ablelab.eu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. lanxess.com [lanxess.com]

- 11. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. guidechem.com [guidechem.com]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]

- 14. fishersci.com [fishersci.com]

Application Notes & Protocols: A Framework for Evaluating the Anticancer Potential of 3,7-Dichloro-8-(dichloromethyl)quinoline

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including significant anticancer properties.[3] These compounds can exert their effects through diverse mechanisms of action, such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, preventing cell migration, and modulating key signaling pathways.[3][4] Many successful anticancer drugs, including tyrosine kinase inhibitors, are based on the quinoline framework, highlighting its potential for targeted therapy.[5][6]

The novel compound, 3,7-dichloro-8-(dichloromethyl)quinoline, features a halogenated quinoline core. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity. Given the established anticancer potential of the quinoline class, this derivative warrants a systematic and rigorous evaluation of its cytotoxic and mechanistic properties.

This document provides a comprehensive, multi-phase framework for screening 3,7-dichloro-8-(dichloromethyl)quinoline (herein referred to as "the compound") for anticancer activity. The protocols are designed to first establish broad cytotoxicity and then to elucidate the underlying mechanisms of action, providing a robust dataset for go/no-go decisions in early-stage drug development.

Postulated Mechanisms of Action

Quinoline derivatives have been shown to interfere with multiple hallmarks of cancer.[6] Based on existing literature, the anticancer activity of this compound could be mediated by one or more of the following mechanisms:

-

Induction of Apoptosis: Many quinoline-based agents trigger programmed cell death.[4][6]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common anticancer mechanism.[4][6][7]

-

Inhibition of Tyrosine Kinases: The quinoline scaffold is common in kinase inhibitors that block pro-survival signaling pathways (e.g., EGFR, VEGF).[5][7]

-

DNA Damage/Intercalation: Some quinoline analogs can interact with DNA, disrupting replication and transcription.[8]

The following screening cascade is designed to systematically investigate these potential mechanisms.

Figure 1: A tiered workflow for screening the anticancer activity of a novel compound.

Phase 1: Primary In Vitro Cytotoxicity Screening

The initial phase aims to determine the compound's general cytotoxicity across a diverse panel of human cancer cell lines. This approach helps identify sensitive cancer types and provides a preliminary assessment of the therapeutic window.

Protocol 3.1: Cell Line Selection and Maintenance

Rationale: Using a standardized and diverse panel of cell lines, such as the NCI-60 panel, provides a broad view of the compound's activity spectrum against various cancer histologies (e.g., leukemia, lung, colon, breast, CNS).[9][10][11] This allows for comparative analysis and may reveal patterns of activity correlated with specific cancer genotypes.

-

Selection: Procure a panel of human cancer cell lines representing different tissues of origin (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], SF-268 [CNS]). Include a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) to assess selectivity.

-

Culture: Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Quality Control: Regularly test cultures for mycoplasma contamination. Ensure cell viability is >95% before each experiment.

Protocol 3.2: MTT Cell Viability Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, providing a quantitative measure of viable cells.[13]

-

Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations by serial dilution in serum-free medium.

-

Treatment: Remove the culture medium and treat cells with 100 µL of the compound dilutions (final concentrations ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14][15]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[15]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation and Interpretation (Phase 1)

The primary output of this phase is a quantitative measure of the compound's cytotoxic potency (IC50) across different cell lines.

Table 1: Hypothetical IC50 Data for 3,7-Dichloro-8-(dichloromethyl)quinoline

| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 5.9 |

| A549 | Lung Carcinoma | 12.2 | 4.1 |

| HCT116 | Colon Carcinoma | 5.1 | 9.8 |

| SF-268 | CNS Glioblastoma | 25.7 | 1.9 |

| NIH/3T3 | Mouse Fibroblast | >50 | - |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Interpretation: An IC50 value in the low micromolar or nanomolar range is generally considered promising. A high Selectivity Index (SI > 2) is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells. Based on the hypothetical data, the compound shows promising activity against colon cancer (HCT116) with good selectivity.

Phase 2: Mechanistic Elucidation

If the compound demonstrates significant and selective cytotoxicity in Phase 1, the next step is to investigate how it kills cancer cells. The following protocols focus on apoptosis and cell cycle arrest, two common mechanisms of anticancer drugs.[3][4]

Figure 2: A simplified diagram of apoptosis detection using Annexin V and PI.

Protocol 5.1: Apoptosis Detection by Annexin V/PI Staining

Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16][17] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17]

-

Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive (e.g., Staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]

-

Washing: Wash cells once with cold PBS.[19]

-

Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry.[19] Excite with a 488 nm laser and collect FITC fluorescence (FL1) and PI fluorescence (FL2/FL3).

Protocol 5.2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content in a cell.[20] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.

-

Cell Treatment: Seed and treat cells as described in Protocol 5.1, typically for 24 hours.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at 4°C for at least 1 hour (or store at -20°C).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 450 µL of PI staining solution (e.g., 50 µg/mL PI in PBS). Add 50 µL of RNase A solution (100 µg/mL) to prevent staining of double-stranded RNA.[20][21]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry, using a histogram to plot cell count versus fluorescence intensity to visualize the G0/G1, S, and G2/M peaks.

Conclusion and Future Directions

This structured screening cascade provides a robust methodology for the initial evaluation of 3,7-dichloro-8-(dichloromethyl)quinoline. The data generated will establish its cytotoxic profile and provide initial insights into its mechanism of action.

Positive findings—specifically, potent and selective activity coupled with a clear induction of apoptosis or cell cycle arrest—would strongly support advancing the compound to the next stage of preclinical development. Future studies could include:

-

Target Deconvolution: Employing kinase profiling assays or proteomic analyses to identify specific molecular targets.

-

Advanced In Vitro Models: Testing the compound in 3D spheroid or organoid cultures, which more closely mimic the tumor microenvironment.

-

In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models, such as xenograft mouse models, to assess its therapeutic potential in a physiological context.

References

- Vertex AI Search. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate.

- Vertex AI Search. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Vertex AI Search. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- Vertex AI Search. (2021). Quinoline – Knowledge and References. Taylor & Francis.

- Vertex AI Search. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.

- Vertex AI Search. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.

- Vertex AI Search. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.

- Vertex AI Search. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.

- Vertex AI Search. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.